![molecular formula C17H15NO2 B2444625 2-ethyl-6-phenoxy-1H-quinolin-4-one CAS No. 1155599-28-2](/img/structure/B2444625.png)
2-ethyl-6-phenoxy-1H-quinolin-4-one
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Overview
Description
“2-ethyl-6-phenoxy-1H-quinolin-4-one” is a chemical compound. It is structurally similar to flometoquin, a novel insecticide with a unique phenoxy-quinoline structure . This compound demonstrates strong and quick insecticidal action against a variety of thrips species at the nymphal and adult stages through contact and feeding activity .
Synthesis Analysis
The synthesis of quinolin-4-ones and their derivatives often involves cycloaddition reactions or metal-catalyzed coupling processes . A novel and highly efficient copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4 (1H)-ones has been proposed .Molecular Structure Analysis
The molecular formula of “2-ethyl-6-phenoxy-1H-quinolin-4-one” is C17H15NO2. The InChI representation of the molecule is InChI=1S/C20H18F3NO3/c1-4-16-12 (3)19 (25)15-10-18 (11 (2)9-17 (15)24-16)26-13-5-7-14 (8-6-13)27-20 (21,22)23/h5-10H,4H2,1-3H3, (H,24,25) .properties
IUPAC Name |
2-ethyl-6-phenoxy-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-12-10-17(19)15-11-14(8-9-16(15)18-12)20-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUFSGUAPSYNDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C2=C(N1)C=CC(=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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